3,4-dichloro-N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)aniline
Description
This compound belongs to a class of triazoloazepine-aniline derivatives, characterized by a fused triazoloazepine core linked to a substituted aniline moiety via a methylene bridge. The 3,4-dichloro substitution on the aniline ring distinguishes it from analogs, imparting unique electronic and steric properties.
Properties
Molecular Formula |
C14H16Cl2N4 |
|---|---|
Molecular Weight |
311.2 g/mol |
IUPAC Name |
3,4-dichloro-N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)aniline |
InChI |
InChI=1S/C14H16Cl2N4/c15-11-6-5-10(8-12(11)16)17-9-14-19-18-13-4-2-1-3-7-20(13)14/h5-6,8,17H,1-4,7,9H2 |
InChI Key |
KHTMGWLXJSVXMW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=NN=C(N2CC1)CNC3=CC(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dichloro-N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)aniline typically involves multiple stepsThe reaction conditions often include the use of solvents such as dichloromethane and trifluoroacetic acid, and the reactions are carried out at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification techniques, would apply.
Chemical Reactions Analysis
Types of Reactions
3,4-Dichloro-N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)aniline can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with a hydroxyl group, while substitution could introduce different aromatic or aliphatic groups.
Scientific Research Applications
Pharmacological Applications
Research indicates that this compound may have various pharmacological applications due to its potential biological activity. Key areas of interest include:
- Antimicrobial Activity : Preliminary studies suggest that compounds with similar triazoloazepine structures exhibit antimicrobial properties. The dichloro substitution may enhance this activity by affecting the compound's interaction with microbial targets.
- Anticancer Potential : The structural similarities to known anticancer agents suggest that 3,4-dichloro-N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)aniline could be explored for anticancer applications. Further studies are needed to elucidate its mechanisms of action against cancer cells .
Synthetic Applications
The compound's structure allows for various synthetic applications in organic chemistry:
- Building Block for Complex Molecules : Its unique heterocyclic framework can serve as a building block for synthesizing more complex organic compounds.
- Reactivity in Organic Synthesis : The presence of chlorine atoms enhances the reactivity of the compound in nucleophilic substitution reactions and other synthetic pathways. This can be exploited in developing new pharmaceuticals or agrochemicals .
Case Studies and Research Findings
Several studies highlight the significance of this compound in research:
- Biological Activity Studies : Research has focused on the interactions of this compound with various biological targets. Studies employing quantitative structure–activity relationships (QSAR) have provided insights into optimizing its pharmacological properties .
- Synthesis and Characterization : Detailed synthesis protocols have been developed to maximize yield and purity. These methods often involve multi-step synthesis processes that require careful optimization of reaction conditions .
Mechanism of Action
The mechanism of action of 3,4-dichloro-N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)aniline involves its interaction with specific molecular targets. The triazoloazepine ring system can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and are subjects of ongoing research .
Comparison with Similar Compounds
Structural Modifications and Key Differences
The following table summarizes analogs with variations in the aniline substituents or triazoloazepine core:
| Compound | Substituents | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Features |
|---|---|---|---|---|---|
| 3,4-Dichloro-N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)aniline | 3,4-Cl₂ on aniline | C₁₄H₁₆Cl₂N₄ | 303.21 | Not provided | Electron-withdrawing Cl groups enhance stability and receptor binding affinity. |
| 4-Chloro-N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)aniline | 4-Cl on aniline | C₁₄H₁₇ClN₄ | 276.76 | 380157-81-3 | Single Cl substitution reduces steric hindrance compared to dichloro analog. |
| 2,3-Dimethyl-N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)aniline | 2,3-CH₃ on aniline | C₁₆H₂₁N₄ | 269.37 | Not provided | Methyl groups increase lipophilicity and may alter metabolic pathways. |
| 4-Methoxy-N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)aniline | 4-OCH₃ on aniline | C₁₄H₁₈N₄O | 258.32 | 397291-55-3 | Methoxy group introduces electron-donating effects, potentially reducing stability. |
| 3-Methyl-N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)aniline | 3-CH₃ on aniline | C₁₄H₁₈N₄ | 242.32 | Not provided | Steric effects from methyl group may impact target binding. |
Electronic and Steric Effects
- Chlorine Substitution: The 3,4-dichloro analog exhibits stronger electron-withdrawing effects compared to mono-chloro or methoxy derivatives. This enhances electrophilicity and may improve binding to receptors requiring polar interactions .
- Methyl vs. Methoxy groups, while also lipophilic, introduce hydrogen-bonding capabilities that could alter pharmacokinetics .
Pharmacological Relevance
- 4-Chloro Analog (CAS 380157-81-3) : Widely used as a reference compound in kinase inhibition studies due to its balanced solubility and moderate binding affinity .
- Methoxy Derivative (CAS 397291-55-3) : Explored for serotonin receptor modulation, with preliminary data suggesting reduced CNS penetration compared to chloro-substituted analogs .
Biological Activity
3,4-Dichloro-N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)aniline is a complex organic compound characterized by its unique heterocyclic structure. Its molecular formula is C₁₄H₁₆Cl₂N₄, featuring two chlorine atoms that potentially influence its biological interactions and reactivity. This compound has garnered interest due to its potential pharmacological applications.
Chemical Structure and Properties
The compound consists of a dichlorobenzene moiety linked to a tetrahydrotriazoloazepine structure through a methylamine group. The presence of both chlorine atoms and a triazoloazepine ring system contributes to its distinctive chemical properties and potential biological activities.
Biological Activity Overview
Research into the biological activity of the compound suggests several promising applications in pharmacology. The unique structural components may enable interactions with various biological targets. The following sections delve into specific biological activities observed in studies.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of similar triazoloazepine derivatives. For instance, a study on derivatives of 3-arylaminomethyl-1-(2-oxo-2-arylethyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-1-ium bromides demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria as well as yeast fungi. The minimum inhibitory concentration (MIC) values for these compounds ranged from 6.2 to 50.0 mg/mL against various strains including Staphylococcus aureus and Candida albicans .
Table: Comparison of Antimicrobial Activities
| Compound Name | MIC (mg/mL) | Active Against |
|---|---|---|
| 3-arylaminomethyl derivative | 6.2 - 25.0 | S. aureus, C. albicans |
| 3-(4-bromophenylamino)methyl derivative | 50.0 | E. coli, P. aeruginosa |
Anti-inflammatory Activity
In addition to antimicrobial properties, compounds containing the triazoloazepine framework have shown anti-inflammatory effects in various studies. The mechanisms underlying these effects are being actively investigated to understand how they can be optimized for therapeutic use.
The specific mechanisms through which this compound exerts its biological effects remain to be fully elucidated. However, preliminary findings suggest that the triazole ring may play a critical role in modulating enzyme activities or interacting with cellular receptors.
Case Studies
- Antibacterial Efficacy : A study conducted on various derivatives indicated that those with enhanced electron-withdrawing groups exhibited improved antibacterial activity compared to their counterparts lacking such modifications .
- Comparative Analysis : Research comparing this compound with other triazole derivatives revealed that while many share structural similarities, the dichloro substitution significantly alters their interaction profiles and biological efficacy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
